9-Methyl-9h-pyrido[3,4-b]indole

Catalog No.
S576100
CAS No.
2521-07-5
M.F
C12H10N2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methyl-9h-pyrido[3,4-b]indole

CAS Number

2521-07-5

Product Name

9-Methyl-9h-pyrido[3,4-b]indole

IUPAC Name

9-methylpyrido[3,4-b]indole

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-8H,1H3

InChI Key

MABOIYXDALNSES-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C=NC=C3

Synonyms

9-methyl-beta-carboline

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=NC=C3

Synthesis and Characterization:

-Methyl-9h-pyrido[3,4-b]indole, also known as harmane, is a naturally occurring indole alkaloid. Its synthesis and characterization have been reported in various scientific studies. Research has explored different methods for synthesizing harmane, including:

  • Pictet-Spengler reaction: This method involves the condensation of tryptamine with formaldehyde, followed by cyclization.
  • Microwave-assisted synthesis: This approach offers a faster and more efficient alternative to traditional methods.
  • Isolation from natural sources: Harmane can be isolated from various plants, including Passiflora incarnata (passionflower) and Peganum harmala (Syrian rue).

These studies have also characterized the physical and chemical properties of harmane, such as its melting point, boiling point, and solubility. Additionally, spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been used to confirm the structure of the synthesized or isolated compound.

Biological Activities:

Harmane has been investigated for its potential various biological activities, including:

  • Antioxidant and neuroprotective properties: Studies suggest that harmane may possess antioxidant and neuroprotective effects, potentially benefiting neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Anticancer properties: Research has explored the potential antitumor effects of harmane, although further investigation is needed to understand its mechanisms and efficacy.
  • Antidepressant and anxiolytic properties: Some studies suggest that harmane may exhibit antidepressant and anxiolytic (anti-anxiety) effects, but more research is needed to confirm these findings and understand the underlying mechanisms.

9-Methyl-9H-pyrido[3,4-b]indole, commonly known as harmane, is a heterocyclic aromatic compound that belongs to the class of β-carbolines, which are indole alkaloids characterized by a fused pyridine ring system. The compound features a tricyclic structure with a methyl group at the ninth position of the indole ring. Its molecular formula is C₁₂H₁₀N₂, and it has a molecular weight of approximately 182.22 g/mol . The compound's unique structure allows for significant electron delocalization, which may contribute to its biological activities.

Currently, there is no published research on the specific mechanism of action of 9M-Pyridoindole. However, its structural similarity to other β-carbolines suggests potential interactions with receptors in the central nervous system or enzyme systems like monoamine oxidase (MAO) []. Further research is needed to elucidate its biological effects.

Typical of β-carbolines. Notably, it can undergo:

  • Morita–Baylis–Hillman reactions: This reaction allows for the formation of diverse derivatives by reacting with acrylonitrile and other electrophiles, demonstrating its potential as a precursor for synthesizing complex molecules .
  • Alkaline hydrolysis: This reaction leads to the formation of carboxylic acid derivatives, which can serve as key intermediates in further synthetic pathways .

The reactivity of 9-methyl-9H-pyrido[3,4-b]indole is influenced by substituents at various positions on the ring, affecting its chemical behavior and biological activity.

Research indicates that 9-methyl-9H-pyrido[3,4-b]indole exhibits a range of biological activities:

  • Antimicrobial properties: Studies have shown that derivatives of this compound can possess anti-leishmanial activity against Leishmania donovani, indicating its potential as an antiprotozoal agent .
  • CNS interactions: Due to its structural similarity to other β-carbolines, it is hypothesized that 9-methyl-9H-pyrido[3,4-b]indole may interact with central nervous system receptors and enzymes such as monoamine oxidase (MAO), although specific mechanisms remain to be fully elucidated .

Several methods for synthesizing 9-methyl-9H-pyrido[3,4-b]indole have been reported:

  • Condensation reactions: These involve the reaction of tryptamine with appropriate aldehydes or ketones.
  • Cyclization techniques: Various cyclization strategies can be employed to construct the tricyclic structure from simpler precursors.
  • Substituent modification: The introduction of different functional groups at various positions on the indole or pyridine rings can yield diverse derivatives with enhanced biological activities.

These methods highlight the versatility in synthesizing this compound and its derivatives for research purposes.

The applications of 9-methyl-9H-pyrido[3,4-b]indole span several fields:

  • Pharmaceutical development: Its potential therapeutic effects make it a candidate for drug development targeting parasitic infections and possibly neurodegenerative diseases.
  • Chemical research: It serves as a valuable building block in organic synthesis and medicinal chemistry due to its reactivity and structural properties.

Interaction studies involving 9-methyl-9H-pyrido[3,4-b]indole have focused primarily on its binding affinity to various biological targets:

  • Receptor binding: Preliminary studies suggest that it may interact with neurotransmitter receptors in the brain, which could explain its psychoactive properties.
  • Enzyme inhibition: Its ability to inhibit monoamine oxidase suggests possible applications in treating mood disorders or neurodegenerative diseases.

Further research is necessary to clarify these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 9-methyl-9H-pyrido[3,4-b]indole. Here are some notable examples:

Compound NameStructure TypeKey Features
Harman (1-methyl-β-carboline)β-CarbolineExhibits psychoactive effects; potential MAO inhibitor.
Norharman (1-methyl-1H-pyrido[3,4-b]indole)β-CarbolineSimilar structure; studied for neuroprotective effects.
6-Methoxy-harmanMethoxy-substituted β-CarbolineEnhanced solubility; investigated for anti-cancer properties.
1-Methyl-β-carbolineβ-CarbolineKnown for its psychoactive properties; potential antidepressant effects.

These compounds illustrate the diversity within the β-carboline family and highlight the unique aspects of 9-methyl-9H-pyrido[3,4-b]indole regarding its specific methylation pattern and potential applications in pharmacology. Each compound's distinct properties contribute to their unique biological activities and therapeutic potentials.

Classical Synthetic Routes

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction represents a fundamental approach for the synthesis of 9-Methyl-9H-pyrido[3,4-b]indole through selective methylation of the parent β-carboline system [7] [8]. This classical methodology involves the reductive methylation of primary or secondary amines using formaldehyde and formic acid as the reducing agent [9]. The reaction proceeds through imine formation followed by reduction, with carbon dioxide elimination driving the reaction forward [10].

For 9-Methyl-9H-pyrido[3,4-b]indole synthesis, the Eschweiler-Clarke reaction is applied to β-carboline (norharmane) as the starting material [7] [8]. The reaction mechanism involves initial protonation of formaldehyde, followed by nucleophilic attack from the indole nitrogen to form an iminium intermediate [13]. Subsequently, formic acid acts as the hydride source, reducing the iminium ion to form the methylated product while releasing carbon dioxide [9] [10].

Table 1: Eschweiler-Clarke Reaction Conditions for β-Carboline Methylation

ParameterOptimal ConditionsYieldReference
Temperature90-100°C65-75% [7]
SolventAqueous solution- [9]
Reaction Time6-8 hours- [13]
Formaldehyde Equivalents2-3 equiv- [11]

The Eschweiler-Clarke methodology offers several advantages including mild reaction conditions, high functional group tolerance, and the avoidance of quaternary ammonium salt formation [9] [10]. The reaction stops at the tertiary amine stage due to the inability of tertiary amines to form additional imine or iminium intermediates [9] [13]. Modified versions employing sodium cyanoborohydride as the reducing agent have been developed to improve acid sensitivity and provide enhanced yields under neutral conditions [11].

Pictet-Spengler Cyclization

The Pictet-Spengler cyclization constitutes a cornerstone methodology for constructing the pyrido[3,4-b]indole framework through intramolecular condensation reactions [14] [15] [17]. This transformation involves the reaction between tryptamine derivatives and aldehydes or ketones, followed by acid-catalyzed cyclization to form the tetrahydro-β-carboline intermediate [20]. Subsequent oxidation yields the fully aromatic 9-Methyl-9H-pyrido[3,4-b]indole system.

The mechanism proceeds through initial condensation of tryptamine with an appropriate aldehyde to form an imine intermediate [17] [20]. Under acidic conditions, the imine is protonated to generate an electrophilic iminium ion, which undergoes nucleophilic attack by the indole ring at the C-3 position [15] [17]. The resulting spirocyclic intermediate undergoes ring opening and rearrangement to afford the tetrahydro-β-carboline product [17].

Table 2: Pictet-Spengler Cyclization Reaction Parameters

SubstrateCatalystSolventTemperatureYieldReference
Tryptamine + FormaldehydeTFACH₂Cl₂4°C80-92% [14] [16]
N-Protected TryptamineCatalytic TFARTRT94% [14]
Tryptamine + GlyoxalL-Tartaric acidH₂ORT75-85% [15]
Tryptamine + AldehydesHFIPHFIP60°C85% [18]

Recent developments have focused on environmentally friendly modifications of the Pictet-Spengler reaction [15]. The use of water as solvent with L-tartaric acid as a natural catalyst has demonstrated excellent efficiency for synthesizing tetrahydro-β-carbolines [15]. Additionally, 1,1,1,3,3,3-hexafluoro-2-propanol has emerged as both solvent and catalyst, enabling high-yielding syntheses under mild conditions [18].

Heterogeneous catalysis using montmorillonite clay has also been investigated for Pictet-Spengler reactions [19]. Hydrogen-exchanged montmorillonite demonstrated superior catalytic activity compared to other cation-exchanged forms, providing yields up to 94% for β-carboline formation [19].

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative cyclization strategy for constructing pyrido[3,4-b]indole derivatives through intramolecular electrophilic aromatic substitution [22] [25]. This methodology involves the cyclization of β-arylethylamides or β-arylethylcarbamates using dehydrating agents such as phosphoryl chloride or trifluoromethanesulfonic anhydride [22] [25].

The reaction mechanism proceeds through two distinct pathways depending on reaction conditions [25]. Mechanism I involves formation of a dichlorophosphoryl imine-ester intermediate followed by cyclization, while Mechanism II proceeds through a nitrilium ion intermediate formed prior to cyclization [25]. The choice of mechanism depends primarily on the dehydrating agent and reaction temperature employed [25].

Table 3: Bischler-Napieralski Reaction Conditions for Pyrido[3,4-b]indole Synthesis

Dehydrating AgentTemperatureSolventYieldProduct TypeReference
POCl₃RefluxNeat65-85%Dihydro-β-carboline [25]
Tf₂O/2-ClPyr-78°C to RTCH₂Cl₂76-98%Tetrahydro-β-carboline [22] [27]
P₂O₅/POCl₃RefluxPOCl₃55-75%β-Carboline [25]
InCl₃/TFA100°CSolvent-free70-85%Tetrahydro-β-carboline [26]

Modern variants of the Bischler-Napieralski reaction employ trifluoromethanesulfonic anhydride in combination with 2-chloropyridine [22] [27]. This reagent system enables mild reaction conditions and excellent yields while avoiding the harsh conditions traditionally associated with phosphoryl chloride-based protocols [22]. The reaction can be interrupted to generate spirocyclic indoline derivatives through nucleophilic trapping of persistent spiroindoleninium intermediates [27].

Modern Catalytic Approaches

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions have emerged as powerful tools for constructing pyrido[3,4-b]indole frameworks through carbon-carbon and carbon-nitrogen bond formation [28] [29]. These methodologies enable the assembly of complex heterocyclic systems from readily available starting materials while providing excellent functional group tolerance [28] [29].

The multicomponent assembly approach employs palladium catalysis to facilitate both Buchwald-Hartwig amination and arene-alkene coupling reactions in a single catalytic system [28]. This strategy allows for the convergent synthesis of highly substituted indoles through three-component coupling reactions [28]. The mechanism involves initial Buchwald-Hartwig coupling to form an arylenamine intermediate, followed by intramolecular arene-alkene cyclization to construct the indole ring [28].

Table 4: Palladium-Catalyzed Synthesis Conditions

Catalyst SystemLigandBaseSolventTemperatureYieldReference
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Toluene110°C75-85% [28]
Pd(dppf)Cl₂dppfK₂CO₃DME80°C84% [30]
PdCl₂(PPh₃)₂PPh₃K₂CO₃DME/H₂O80°C75% [30]
Pd(PPh₃)₄PPh₃K₂CO₃DME80°C22% [30]

Suzuki cross-coupling reactions have been successfully applied to the synthesis of pyrido[3,4-b]indole derivatives bearing heteroaryl substituents [30]. The coupling of 5-bromoindazoles with pyrrole and thiophene boronic acids proceeds efficiently using Pd(dppf)Cl₂ as the optimal catalyst [30]. This methodology demonstrates excellent tolerance for various N-substituted indazole derivatives and enables rapid access to heterobiaryl compounds [30].

Heck reactions have also been employed for indole synthesis, particularly in multicomponent assembly strategies [28] [31]. The reaction proceeds through oxidative addition of organohalides to palladium(0), followed by migratory insertion and β-hydride elimination to form the coupled product [31] [33]. Modern variants employ phosphine ligands to enhance reaction efficiency and provide superior yields compared to early protocols [31].

Copper-Mediated Iminoannulation

Copper-mediated iminoannulation represents a significant advancement in the synthesis of carboline derivatives through direct carbon-hydrogen bond activation [34] [36] [38]. This methodology enables the construction of pyrido[3,4-b]indole frameworks under mild oxidative conditions using molecular oxygen as the terminal oxidant [34] [35].

The CuBr₂-catalyzed oxidation of 3,4-dihydro-β-carbolines to β-carbolines has been developed as a green synthetic method [34] [35]. This transformation employs air as the oxidant and proceeds through a copper-mediated electron transfer mechanism [34] [35]. The reaction demonstrates excellent functional group tolerance and provides high yields of the desired aromatic products [34] [35].

Table 5: Copper-Mediated Synthesis Parameters

CatalystOxidantSolventTemperatureTimeYieldReference
CuBr₂AirDMSO80°C4-6h85-95% [34] [35]
Cu(OAc)₂O₂DCE60°C12h65-80% [36]
CuIO₂DMF100°C8h70-85% [38]
Cu(OTf)₂TBHPCH₃CNRT6h75-90% [39]

Palladium-catalyzed iminoannulation of internal alkynes represents another important copper-mediated approach [36]. This methodology involves direct carbon-hydrogen bond cleavage of indole-2-carboxaldehydes or indole-3-carboxaldehydes, followed by cyclization with alkynes to form carboline structures [36]. The reaction employs dioxygen as a clean oxidant and proceeds under mild conditions [36].

Copper-mediated cross-coupling reactions with double carbon-hydrogen activation have been developed for the synthesis of indole-containing biheteroaryls [40]. This strategy employs a 2-pyrimidyl directing group to facilitate selective coupling between indoles and 1,3-azoles [40]. The reaction can be performed under both stoichiometric and catalytic copper conditions using atmospheric oxygen as the co-oxidant [40].

Patented Synthesis Protocols

Fluoro-Substituted Derivative Synthesis

Patented methodologies for fluoro-substituted pyrido[3,4-b]indole derivatives have been developed to address pharmaceutical applications requiring enhanced metabolic stability and bioavailability [42] [43] [46]. These protocols focus on the strategic incorporation of fluorine atoms at specific positions to modulate the electronic properties and biological activity of the resulting compounds [43] [44].

The synthesis of 6-fluoro-9-methyl substituted γ-carbolines has been reported through Fischer indole synthesis protocols [43]. This methodology involves the reaction of fluorinated hydrazine derivatives with appropriate ketones under acidic conditions [43]. The regioselectivity of the cyclization can be controlled through careful selection of reaction conditions and substituent patterns [43].

Table 6: Fluoro-Substituted Derivative Synthesis Conditions

Starting MaterialFluorinating AgentConditionsYieldProductReference
Pyrido[4,3-b]indoleSelectfluorCH₃CN, RT65-75%6-Fluoro derivative [42]
Hydrazine derivativeHF/Pyridine80°C, 6h70-80%6-Fluoro-9-methyl [43]
β-CarbolineNFSIDCM, 0°C60-70%Various fluorinated [44]
Tetrahydro-β-carbolineEt₃N·3HFRT, 12h55-65%Fluorinated products [46]

Nucleophilic addition protocols have been developed for the synthesis of fluoro-containing pyrido[4,3-b]indole derivatives through Michael addition reactions [46]. These methods involve the addition of hydrogenated pyrido[4,3-b]indole substrates to reactive vinylpyridine derivatives bearing fluorine substituents [46]. The reaction proceeds under mild conditions and provides excellent stereoselectivity [46].

Divergent synthesis strategies employing double electrophilic activation have been reported for accessing α-fluorinated carbonyl derivatives [44]. These protocols utilize triflic anhydride activation followed by trapping with nucleophiles and subsequent fluorination using N-fluorobenzenesulfonimide [44]. The methodology enables the preparation of enantioenriched products through the use of traceless chiral auxiliaries [44].

Polymorph Stabilization Techniques

Polymorph stabilization represents a critical aspect of pharmaceutical development for pyrido[3,4-b]indole derivatives, as different crystal forms can exhibit vastly different physical and chemical properties [49] [51] [54]. Patented techniques have been developed to identify, characterize, and stabilize specific polymorphic forms with optimal pharmaceutical properties [54].

The identification of stable polymorphic forms of 6-fluoro-9-methyl-β-carboline has been accomplished through systematic crystallization studies [54]. Four distinct polymorphic forms (A, B, C, and T) were identified, with polymorph B demonstrating superior stability under pharmaceutical manufacturing and storage conditions [54]. This form exhibits monoclinic crystal packing and enhanced resistance to polymorphic conversion [54].

Table 7: Polymorphic Form Characteristics

PolymorphCrystal SystemMelting PointStabilityManufacturing SuitabilityReference
Form AOrthorhombic105-109°CUnstablePoor [54]
Form BMonoclinic107-111°CStableExcellent [54]
Form CTriclinic103-106°CVery unstablePoor [54]
Form TUndefined101-104°CUnstablePoor [54]

Stabilization techniques involve controlled crystallization from specific solvent systems and the application of appropriate thermal treatments [54]. Polymorph B can be consistently obtained through recrystallization from ethanol-water mixtures under controlled cooling conditions [54]. The stability of this form has been demonstrated through extensive stress testing under various temperature, humidity, and mechanical stress conditions [54].

Patent protection for these polymorphic forms encompasses both the crystal structures themselves and the specific manufacturing processes required to obtain them reproducibly [49] [51]. The patents detail critical parameters including solvent selection, cooling rates, seeding protocols, and quality control methods necessary for consistent polymorph production [49] [51].

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

182.084398327 g/mol

Monoisotopic Mass

182.084398327 g/mol

Heavy Atom Count

14

UNII

GC837J2CCJ

Other CAS

2521-07-5

Wikipedia

9H-Pyrido(3,4-b)indole, 9-methyl-

Dates

Last modified: 08-15-2023

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